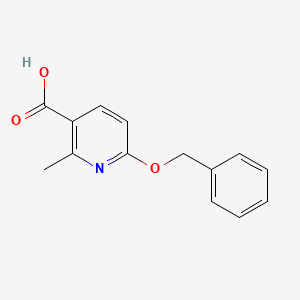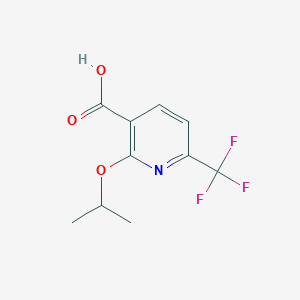![molecular formula C9H14N4O B1380312 [1-(2-アミノピリミジン-4-イル)ピロリジン-2-イル]メタノール CAS No. 1533543-04-2](/img/structure/B1380312.png)
[1-(2-アミノピリミジン-4-イル)ピロリジン-2-イル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C9H14N4O and a molecular weight of 194.23 g/mol . This compound features a pyrrolidine ring attached to a pyrimidine moiety, which is further substituted with an amino group and a hydroxymethyl group.
科学的研究の応用
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine derivatives with pyrimidine compounds. One common method includes the reaction of N-(4,4-dimethyl-2-oxazolin-2-yl)pyrrolidine with 2-chloropyrimidine under controlled conditions . The reaction mixture is stirred at room temperature for about 2 hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
化学反応の分析
Types of Reactions
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group and hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Pyrrolidine-2-carboxylic acid derivatives.
Reduction: Pyrrolidine-2-ylmethanol derivatives.
Substitution: Various substituted pyrrolidine and pyrimidine derivatives.
作用機序
The mechanism of action of [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain protein kinases by binding to their active sites, thereby affecting cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the derivatives used .
類似化合物との比較
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol: can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity and biological activities.
Pyrimidine derivatives: Compounds with pyrimidine moieties often have comparable biological properties and are used in similar research applications.
Similar Compounds
- Pyrrolidine-2-carboxylic acid
- Pyrrolidine-2-ylmethanol
- 2-Aminopyrimidine
- 4-Chloropyrimidine
Conclusion
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with multiple biological targets. Continued research on this compound and its derivatives may lead to new discoveries and applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYINCTQUTZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC=C2)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
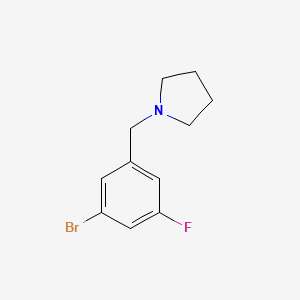
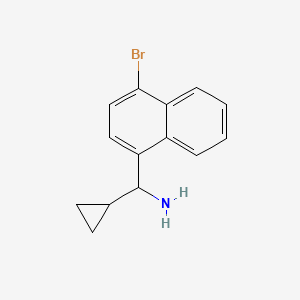
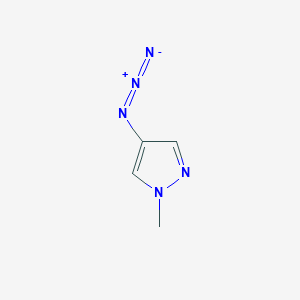
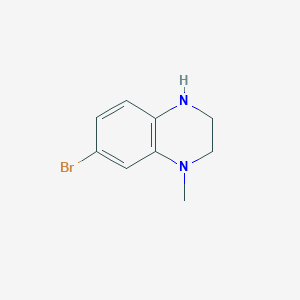
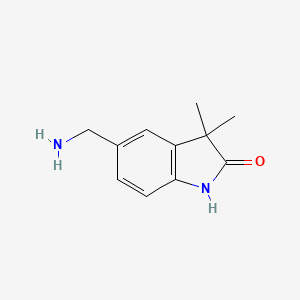
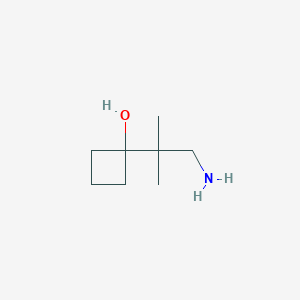
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)
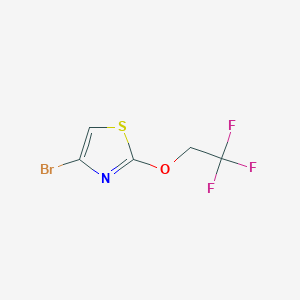
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)
